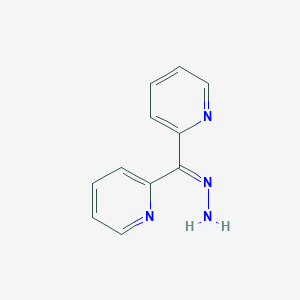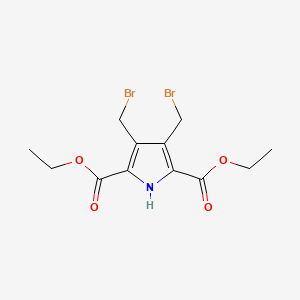
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two bromomethyl groups attached to the pyrrole ring, along with two ester groups
Preparation Methods
The synthesis of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of a suitable pyrrole precursor. One common method involves the bromination of diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted pyrrole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of diols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, along with catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of substituted pyrrole derivatives, which can exhibit a range of biological activities .
Comparison with Similar Compounds
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate can be compared with other similar compounds, such as:
3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups but is based on a furazan ring.
Diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate: This precursor lacks the bromomethyl groups and is used in the synthesis of the target compound.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
78633-82-6 |
|---|---|
Molecular Formula |
C12H15Br2NO4 |
Molecular Weight |
397.06 g/mol |
IUPAC Name |
diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H15Br2NO4/c1-3-18-11(16)9-7(5-13)8(6-14)10(15-9)12(17)19-4-2/h15H,3-6H2,1-2H3 |
InChI Key |
GIQWKEFGRGZHAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C(=O)OCC)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


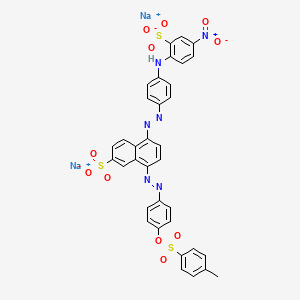
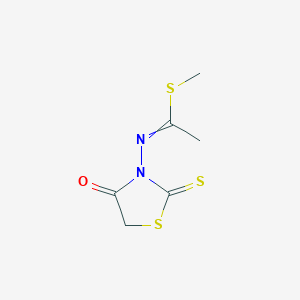
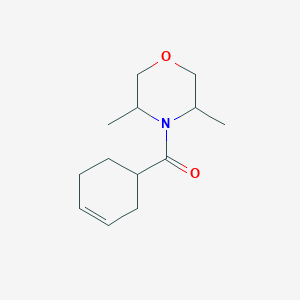

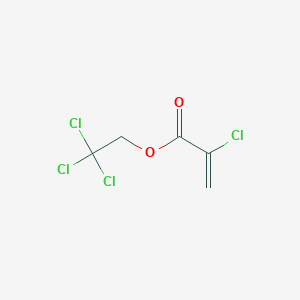


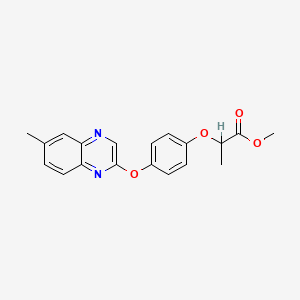




![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
